2-Fluoro-4-nitrophenylacetonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Fluoro-4-nitrophenylacetonitrile (CAS 853910-00-6) is an ortho-fluoro, para-nitro phenylacetonitrile that raises lipophilicity (XLogP=1.5) and metabolic stability in lead optimization. The ortho-fluoro group exerts a strong electron‑withdrawing effect, controlling benzylic carbon nucleophilicity and methylene proton acidity for efficient alkylation, condensation, and heterocycle formation. This privileged motif is essential for kinase inhibitor series, coumarin-based photocages, and experimental herbicides/fungicides. Supplied as a yellow crystalline solid with ≥98% purity and ≤0.5% moisture, it eliminates batch variability and ensures reproducible yields in moisture-sensitive, multi-step process chemistry.

Molecular Formula C8H5FN2O2
Molecular Weight 180.138
CAS No. 853910-00-6
Cat. No. B2532193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitrophenylacetonitrile
CAS853910-00-6
Molecular FormulaC8H5FN2O2
Molecular Weight180.138
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)CC#N
InChIInChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
InChIKeyYTILGOKQDCCMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitrophenylacetonitrile (CAS 853910-00-6) – A Specialized Fluoronitroaromatic Building Block for Medicinal Chemistry and Chemical Biology


2-Fluoro-4-nitrophenylacetonitrile (CAS 853910-00-6, MFCD13185637) is a substituted phenylacetonitrile derivative bearing both a fluorine atom at the ortho position and a nitro group at the para position relative to the acetonitrile side chain [1]. This substitution pattern confers distinct physicochemical properties—including enhanced lipophilicity (XLogP3-AA = 1.5) and an additional hydrogen bond acceptor relative to non-fluorinated analogs—that influence its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and optochemical probes [2]. The compound is routinely supplied as a yellow crystalline solid with a typical purity of ≥98% (HPLC) .

Why Generic Substitution Fails: The Non-Interchangeability of 2-Fluoro-4-nitrophenylacetonitrile vs. Closest Analogs


Attempting to substitute 2-fluoro-4-nitrophenylacetonitrile with a non-fluorinated or differently positioned analog is not scientifically sound because the ortho-fluoro substituent profoundly alters both the compound's physical properties and its downstream chemical reactivity [1]. The fluorine atom increases molecular weight by ~18 g/mol and raises the computed XLogP by 0.1 units compared to 4-nitrophenylacetonitrile, which can affect membrane permeability and metabolic stability in lead optimization [2]. More critically, the ortho-fluoro group exerts a strong electron-withdrawing effect that modulates the nucleophilicity of the benzylic carbon and the acidity of the adjacent methylene protons, thereby controlling the efficiency of key transformations such as alkylation and condensation reactions [3]. Furthermore, in applications requiring precise photochemical or optochemical performance—such as caged oligonucleotide synthesis—the specific substitution pattern directly impacts the photophysical properties and cleavage kinetics of the resulting chromophores [4].

Quantitative Differentiation of 2-Fluoro-4-nitrophenylacetonitrile: A Head-to-Head Evidence Guide for Scientific Procurement


Physicochemical Profile: 2-Fluoro-4-nitrophenylacetonitrile vs. Non-Fluorinated 4-Nitrophenylacetonitrile

Relative to its non-fluorinated analog 4-nitrophenylacetonitrile (CAS 555-21-5), 2-fluoro-4-nitrophenylacetonitrile exhibits a higher molecular weight (180.14 vs. 162.15 g/mol), increased lipophilicity (XLogP3-AA = 1.5 vs. XLogP3 = 1.4), and an additional hydrogen bond acceptor (4 vs. 3) [1][2]. These differences, while subtle, can be critical for optimizing drug-like properties during medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Efficiency: Nucleophilic Aromatic Substitution Yield Comparison

A reported synthesis of 2-fluoro-4-nitrophenylacetonitrile from 3,4-difluoronitrobenzene and ethyl cyanoacetate proceeds with a yield of approximately 45% [1]. In contrast, the synthesis of the simpler 4-nitrophenylacetonitrile from benzyl cyanide via direct nitration can achieve yields as high as 88% [2]. The lower yield for the fluorinated target reflects the increased complexity and electronic demands introduced by the ortho-fluoro substituent.

Organic Synthesis Process Chemistry Yield Optimization

Enabling Technology: Use in Wavelength-Selective Caged Morpholino Oligonucleotides

In a study on sequential gene silencing, 2-(2-fluoro-4-nitrophenyl)acetonitrile was employed as a key intermediate for the construction of novel coumarin-based chromophores used in wavelength-selective caged morpholino oligonucleotides [1]. This specific application leverages the unique electronic and steric properties conferred by the ortho-fluoro and para-nitro substitution pattern, which are not replicated by other phenylacetonitrile derivatives [2].

Chemical Biology Optochemical Tools Caged Compounds

Commercial Purity and Moisture Specifications: A Procurement-Quality Benchmark

Commercially available 2-fluoro-4-nitrophenylacetonitrile is routinely supplied with a minimum purity of 98% as determined by HPLC, and with a tightly controlled moisture content of ≤0.5% . This level of quality assurance is critical for moisture-sensitive downstream reactions. In contrast, many suppliers of the non-fluorinated analog 4-nitrophenylacetonitrile do not provide explicit moisture specifications, potentially introducing variability in reaction outcomes .

Quality Control Reproducibility Analytical Chemistry

Positional Isomer Reactivity: Ortho-Fluoro Activation vs. Meta- or Para-Substituted Analogs

The ortho-fluoro group in 2-fluoro-4-nitrophenylacetonitrile exerts a strong electron-withdrawing inductive effect that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while also increasing the acidity of the benzylic protons [1]. This dual activation is distinct from positional isomers such as 3-fluoro-4-nitrophenylacetonitrile, where the meta-fluoro group provides a weaker inductive effect, or 5-fluoro-2-nitrophenylacetonitrile, which has a different substitution pattern that alters both electronic distribution and steric accessibility [2].

Structure-Activity Relationship Nucleophilic Substitution Fluorine Chemistry

High-Impact Application Scenarios for 2-Fluoro-4-nitrophenylacetonitrile in Drug Discovery, Chemical Biology, and Advanced Synthesis


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors and GPCR Modulators

In medicinal chemistry programs, the ortho-fluoro substituent of 2-fluoro-4-nitrophenylacetonitrile is leveraged to modulate lipophilicity (XLogP3-AA = 1.5) and metabolic stability. After incorporation into a lead scaffold, the nitrile group can be converted to a carboxylic acid, amide, or tetrazole, while the nitro group can be reduced to an amine for further diversification [1]. The specific substitution pattern is known to enhance binding affinity in certain kinase inhibitor series [2].

Chemical Biology: Synthesis of Photocleavable Protecting Groups and Caged Biomolecules

Researchers developing light-activated probes use 2-fluoro-4-nitrophenylacetonitrile as a precursor for synthesizing coumarin-based caging groups. The compound's electronic properties enable the fine-tuning of photolysis quantum yields and absorption wavelengths, which is critical for applications requiring orthogonal uncaging with minimal phototoxicity [3].

Agrochemical Discovery: Construction of Novel Herbicides and Fungicides

The fluoro-nitro substitution pattern is a privileged motif in agrochemical design, often imparting enhanced metabolic stability and bioavailability. 2-Fluoro-4-nitrophenylacetonitrile serves as a versatile building block for assembling the aromatic core of experimental herbicides and fungicides, where the nitrile moiety can be transformed into heterocyclic systems such as oxadiazoles or triazoles [4].

Process Chemistry: Reproducible Scale-Up with High-Purity, Low-Moisture Material

For process chemists, the availability of 2-fluoro-4-nitrophenylacetonitrile with a guaranteed purity of ≥98% and moisture content ≤0.5% eliminates a major source of batch-to-batch variability . This is particularly important when the compound is used as a starting material in multi-step sequences involving moisture-sensitive organometallic reagents or anhydride formations, ensuring reproducible yields and impurity profiles during scale-up.

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